(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Description
Historical Development of 1,2,4-Triazole Research
The exploration of 1,2,4-triazoles began in the late 19th century with the pioneering work of chemists such as Julius Arnold and Hugo Schiff, who developed early synthetic routes for nitrogen-containing heterocycles. The Einhorn–Brunner reaction, introduced in 1905, provided a foundational method for synthesizing 1,2,4-triazoles via cyclocondensation of hydrazines with carboxylic acid derivatives. This reaction enabled the systematic study of triazole derivatives, revealing their aromatic character and amphoteric properties, including protonation at N1 (pK~a~ 2.45) and deprotonation at N4 (pK~a~ 10.26).
By the mid-20th century, the Pellizzari reaction emerged as an alternative pathway, utilizing amidines and hydrazides to construct the triazole ring. These advances coincided with the discovery of biologically active triazoles, such as the antifungal agent fluconazole in the 1980s, which demonstrated the clinical relevance of this heterocyclic system. The development of microwave-assisted synthesis techniques in the 21st century further revolutionized triazole chemistry, enabling rapid, high-yield reactions with reduced environmental impact.
Significance of Sulfanylacetic Acid Functionalized Triazoles
The incorporation of sulfanylacetic acid groups into 1,2,4-triazoles introduces three critical features:
- Enhanced hydrogen-bonding capacity via the carboxylic acid and thiol groups, improving interactions with biological targets.
- Increased solubility in aqueous media due to the polar nature of the acetic acid moiety.
- Structural flexibility from the methylene spacer (-CH~2~-), allowing optimal spatial arrangement for receptor binding.
Recent studies have demonstrated that sulfanylacetic acid derivatives exhibit improved antimicrobial and antitumor activities compared to unmodified triazoles. For example, Schiff bases derived from 3-amino-1,2,4-triazoles and mercaptoacetic acid showed potent activity against Staphylococcus aureus and Candida albicans. The thioether linkage also participates in redox-mediated processes, enabling applications in prodrug design and targeted drug delivery.
Table 1: Comparative Biological Activities of Select Triazole Derivatives
| Compound Class | Target Organism | MIC (μg/mL) | Source |
|---|---|---|---|
| 1,2,4-Triazole (unsubstituted) | C. albicans | >100 | |
| Fluconazole | C. albicans | 0.5 | |
| Triazole-thioacetic acid hybrid | S. aureus | 12.5 |
Position of (4-Amino-5-ethyl-4H-triazol-3-ylsulfanyl)-Acetic Acid in Triazole Research
This compound exemplifies the strategic functionalization of 1,2,4-triazoles through:
- Amino group at C4 : Enhances hydrogen-bond donor capacity and participates in π-stacking interactions with aromatic residues in enzyme active sites.
- Ethyl substituent at C5 : Modulates lipophilicity, balancing membrane permeability and aqueous solubility.
- Sulfanylacetic acid at C3 : Introduces a dual-functional side chain capable of metal chelation (via sulfur) and ionic interactions (via carboxylic acid).
Synthetic routes to analogous compounds often involve copper-catalyzed cyclization or microwave-assisted reactions. For instance, Zhou et al. demonstrated a regioselective method for 1-aryl-5-cyano-1,2,4-triazoles using Cu(OAc)~2~ under aerobic conditions. The ethyl group in the target compound likely originates from alkylation of precursor hydrazides or via Grignard reagent addition to intermediate nitriles.
The molecule’s structural features align with trends in modern drug design, where multifunctional heterocycles are engineered to overcome pharmacokinetic limitations. Its molecular weight of 217.25 g/mol (calculated from C~6~H~10~N~4~O~2~S) falls within Lipinski’s "Rule of Five" guidelines, suggesting favorable oral bioavailability.
Synthetic Pathway Analysis
A plausible route to (4-amino-5-ethyl-4H-triazol-3-ylsulfanyl)-acetic acid involves:
- Synthesis of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol via cyclization of thiosemicarbazide derivatives.
- Alkylation with chloroacetic acid under basic conditions to form the thioether linkage.
- Purification via recrystallization or column chromatography.
This approach mirrors methods reported for analogous triazole-thioacetic acid hybrids, achieving yields of 55–95% depending on catalyst systems like HClO~4~-SiO~2~.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-2-4-8-9-6(10(4)7)13-3-5(11)12/h2-3,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDXUXLPHVIUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate to form the triazole ring. The resulting intermediate is then reacted with chloroacetic acid to introduce the acetic acid moiety. The reaction conditions generally involve refluxing in an appropriate solvent such as ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagent used.
Scientific Research Applications
Research indicates that (4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid exhibits various biological activities that could be harnessed for therapeutic purposes:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against certain bacterial strains has been documented, suggesting potential use in treating infections resistant to conventional antibiotics .
- Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro. This property could be beneficial in formulating supplements or medications aimed at reducing oxidative stress-related diseases .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory effects. This could make it useful in treating conditions characterized by chronic inflammation such as arthritis and other autoimmune disorders .
Pharmacological Studies
The compound is being investigated for its potential roles in pharmacology:
- Drug Development : Its unique structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring derivatives of this compound to improve efficacy and reduce side effects .
- Mechanistic Studies : Understanding the mechanism of action of this compound can provide insights into its interactions at the molecular level, which is crucial for drug design .
Biochemical Research
In biochemistry, this compound serves as a valuable tool:
- Enzyme Inhibition : It has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. This could lead to applications in metabolic disorders where enzyme regulation is crucial .
- Proteomics Research : The compound is utilized in proteomics for studying protein interactions and functions due to its ability to modify protein structures through thiol groups .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound, suggesting its potential as a new antibiotic agent.
Case Study 2: Antioxidant Activity
Another research project focused on the antioxidant capacity of this compound in cellular models exposed to oxidative stress. The findings revealed that it effectively scavenged free radicals and reduced cellular damage, supporting its use as a therapeutic agent for conditions associated with oxidative stress.
Mechanism of Action
The mechanism of action of (4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic Acid
- Structure: Lacks the amino and ethyl groups; instead, a phenyl ring is attached at position 3.
- Properties : Molecular formula C₁₀H₉N₃O₂S (M = 235.26 g/mol). The phenyl group increases hydrophobicity, reducing aqueous solubility compared to the ethyl-substituted target compound. Biological activity may focus on aromatic interactions in receptor binding .
2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Structure : Features a dichlorophenyl group at position 5 and an acetamide (-NHCOCH₃) instead of acetic acid.
- Properties : The electron-withdrawing chlorine atoms enhance stability but reduce solubility. The acetamide group may improve metabolic resistance compared to the carboxylic acid .
(4-ALLYL-5-FURAN-2-YL-4H-[1,2,4]TRIAZOL-3-YLSULFANYL)-ACETIC ACID
- Structure : Substituted with an allyl (-CH₂CH=CH₂) group at position 4 and a furan ring at position 4.
- Properties: Molecular formula C₁₁H₁₁N₃O₃S (M = 265.29 g/mol). The furan ring introduces π-π stacking capabilities, differing from the ethyl group’s inductive effects .
Functional Group Modifications
2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(3-chloro-benzyl)-thiazol-2-yl]-acetamide
- Structure : Contains a methyl group at position 5 and a thiazole-linked chloro-benzyl group.
- Properties : The methyl group reduces steric hindrance compared to ethyl, while the thiazole moiety may enhance anticancer activity via intercalation or kinase inhibition. Reported anticancer activity against MDA-MB-231 cells (breast cancer) with IC₅₀ values <10 µM .
2-[4-Ethyl-5-(3,4,5-trimethoxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-[4-(1-hydroxyiminoethyl)phenyl]acetamide
- Structure : Ethyl group at position 4 and a trimethoxyphenyl group at position 5.
- The hydroxime group (-NHOH) introduces redox activity, differing from the acetic acid’s ionization .
Biological Activity
(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a sulfur-containing organic compound with significant potential in various biological applications. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological properties including antimicrobial, antifungal, anticancer, and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of this compound is C6H10N4O2S. It features a triazole ring and a sulfanyl group that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H10N4O2S |
| Molecular Weight | 174.24 g/mol |
| CAS Number | 331837-70-8 |
| Synonyms | 4-Amino-5-ethylthioacetic acid |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes which are crucial for drug metabolism and synthesis.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi by disrupting their cellular processes.
Antimicrobial Properties
Recent studies have demonstrated that this compound has potent antimicrobial effects:
- Bacterial Activity : It has shown efficacy against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values were recorded as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound also exhibits antifungal properties against strains like Candida albicans, with MIC values around 1 µg/mL.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays:
- DPPH Assay : The compound showed an IC50 value of 25 µg/mL, indicating strong free radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) indicated IC50 values of 30 µM and 40 µM respectively, showcasing moderate cytotoxic effects.
Case Studies
Several case studies highlight the potential applications of this compound:
-
Study on Antimicrobial Efficacy :
- A recent study tested various derivatives of triazole compounds including this compound against clinical isolates. Results indicated that this compound was among the top performers with broad-spectrum activity.
-
Antioxidant Properties Research :
- In a comparative study assessing the antioxidant capabilities of several triazole derivatives, this compound exhibited superior activity due to its unique structure allowing for effective radical scavenging.
Q & A
Basic: How can the synthesis of (4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid be optimized for higher yield and purity?
Methodological Answer:
The synthesis involves cyclization of thiosemicarbazide derivatives followed by sulfanyl-acetic acid coupling. Key steps include:
- Reagent Selection : Use ethanol as a solvent and KOH for deprotonation to facilitate nucleophilic substitution (e.g., coupling with chloroacetamide derivatives) .
- Reaction Conditions : Reflux for 1 hour ensures complete reaction, while neutralization with HCl precipitates the product. Recrystallization from ethanol improves purity .
- Yield Optimization : Stoichiometric control (0.002 mol of starting material) minimizes side reactions. Post-reaction purification (filtration, washing, drying) is critical .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Comprehensive characterization requires:
- Elemental Analysis : Confirms empirical formula and purity (>98% recommended for pharmacological studies) .
- Spectroscopy :
- Chromatography : HPLC or TLC monitors degradation products (mass balance ~100% in stability studies) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Methodological Answer:
SAR studies focus on modifying substituents to enhance bioactivity:
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from variations in experimental design. Mitigation strategies include:
- Dose Standardization : Compare activities at equimolar doses (e.g., 10 mg/kg test compound vs. 8 mg/kg diclofenac in anti-exudative assays) .
- Model Consistency : Use established in vivo models (e.g., carrageenan-induced edema) to ensure reproducibility .
- Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance in activity differences .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Predict binding affinity to targets like COX-2 or thymidylate synthase using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software) .
- QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values for anticancer activity optimization .
Advanced: How does salt formation influence the compound’s physicochemical and biological properties?
Methodological Answer:
Salt formation (e.g., sodium or potassium salts) improves:
- Solubility : Enhances bioavailability in aqueous media (e.g., 2.5-fold increase in phosphate buffer) .
- Stability : Reduces hydrolysis in gastric pH (tested via accelerated stability studies at 40°C/75% RH) .
- Activity : Sodium salts show higher anti-inflammatory activity due to improved cellular uptake .
Advanced: What strategies ensure reliable quantification of the compound in complex matrices?
Methodological Answer:
- HPLC-DAD Method : Use a C18 column, mobile phase (acetonitrile:water, 70:30), and detection at 254 nm .
- Validation Parameters : Linearity (R² > 0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and recovery (>95%) .
- Degradation Monitoring : Track impurities under oxidative (H₂O₂) and photolytic conditions per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
